1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene
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Overview
Description
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzylsulfanyl, bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: The bromine and fluorine atoms can be introduced via halogenation reactions using reagents such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Thioether Formation: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or other reducing agents like tin(II) chloride (SnCl2).
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfoxides and Sulfones: Oxidation of the benzylsulfanyl group yields sulfoxides and sulfones
Scientific Research Applications
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfanyl)-2-nitrobenzene: Lacks the bromine and fluorine substituents.
1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromine substituent.
1-(Benzylsulfanyl)-5-bromo-2-nitrobenzene: Lacks the fluorine substituent
Uniqueness
The combination of these substituents can lead to unique chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1803586-62-0 |
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Molecular Formula |
C13H9BrFNO2S |
Molecular Weight |
342.2 |
Purity |
95 |
Origin of Product |
United States |
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